molecular formula C21H22N4O4 B2720769 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-03-9

2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2720769
CAS No.: 946355-03-9
M. Wt: 394.431
InChI Key: ZAIHRCHANXTMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide ( 946355-03-9) is a synthetic small molecule with a molecular formula of C21H22N4O4 and a molecular weight of 394.4 g/mol . This benzamide derivative is of significant interest in medicinal chemistry and drug discovery research, particularly in the field of protein kinase modulation . The compound features a 4,6-disubstituted aminopyrimidine core, a scaffold recognized for its ability to interact with and modulate the activity of various nucleotide-binding proteins, including kinases . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for investigating signaling pathways involved in proliferative, inflammatory, and neurodegenerative diseases . The structural motif of substituted pyrimidineamines has been identified in inhibitors of essential enzymes, such as S -adenosylmethionine decarboxylase (AdoMetDC) in parasites like Trypanosoma brucei , highlighting the potential of this chemotype in developing treatments for neglected tropical diseases . Furthermore, benzamide derivatives are widely known as privileged structures in pharmaceutical chemistry, frequently associated with a range of biological activities including antitumor, antimicrobial, and anti-inflammatory properties . This product is intended for research and development purposes strictly in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13-22-18(12-19(23-13)28-3)24-14-8-10-15(11-9-14)25-21(26)16-6-5-7-17(27-2)20(16)29-4/h5-12H,1-4H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIHRCHANXTMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline to yield 2,3-dimethoxybenzamide.

    Introduction of the Pyrimidinylamino Group: The pyrimidinylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 4-chloro-6-methoxy-2-methylpyrimidine with the benzamide derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at micromolar concentrations. The compound was found to activate caspase pathways, leading to programmed cell death .

Antimicrobial Activity

Another promising application of this compound is its antimicrobial properties. Preliminary studies have shown efficacy against a range of bacteria and fungi.

Case Study: Bacterial Infections

In a study published in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential as a novel antimicrobial agent .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that it can reduce the production of pro-inflammatory cytokines in macrophages.

Case Study: Inflammatory Models

In vivo studies using animal models of inflammation demonstrated that treatment with this compound led to decreased swelling and pain response in models of arthritis .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The pyrimidinylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Kinase Inhibitors

IM (4-[(4-Methyl-1-Piperazinyl)Methyl]-N-[4-Methyl-3-[4-(3-Pyridyl)-2-Pyrimidinyl]Amino]Phenyl]Benzamide)
  • Key Features :
    • Benzamide : Substituted with a methylpiperazinyl group (enhances solubility) and a methyl group.
    • Pyrimidine : Linked to a 3-pyridyl group, promoting target affinity for tyrosine kinases (e.g., Bcr-Abl).
  • The 6-methoxy-2-methylpyrimidine in the target compound may offer distinct kinase selectivity compared to IM’s pyridinyl-pyrimidine .
4,6-Diphenylpyrimidine-Substituted Benzamides ()
  • Key Features: Pyrimidine: 4,6-diphenyl substitution increases lipophilicity.
  • Comparison :
    • Diphenylpyrimidines exhibit higher LogP values than the target compound, which may limit aqueous solubility.
    • The target’s methoxy and methyl groups on pyrimidine could reduce off-target interactions compared to bulky phenyl substituents .

Heterocyclic Variants

Quinoxaline Derivative (N-(3-(N-(3-((3,5-Dimethoxyphenyl)Amino)Quinoxaline-2-yl)Sulfamoyl)Phenyl)-3-Methoxy-4-Methylbenzamide)
  • Key Features: Heterocycle: Quinoxaline replaces pyrimidine, with sulfamoyl and dimethoxyphenyl groups.
  • Comparison: Quinoxaline’s larger planar structure may enhance DNA intercalation or topoisomerase inhibition, diverging from pyrimidine-based kinase targeting. The sulfamoyl group introduces hydrogen-bonding capacity absent in the target compound .
Pyrazolo[3,4-d]Pyrimidine Benzamide ()
  • Key Features :
    • Heterocycle : Pyrazolo-pyrimidine fused ring with fluorophenyl and chromen groups.
  • The target compound’s simpler pyrimidine structure may offer better synthetic accessibility .

Data Tables

Table 1: Structural Comparison

Compound Benzamide Substituents Pyrimidine/Heterocycle Substituents Key Features Reference
Target Compound 2,3-Dimethoxy 6-Methoxy, 2-Methyl Methoxy-enhanced solubility; kinase focus -
IM () 4-Methyl, methylpiperazinyl 2-Pyrimidinyl-3-pyridyl High solubility; tyrosine kinase target
4,6-Diphenylpyrimidine () Varied (e.g., 2-aminophenyl) 4,6-Diphenyl High lipophilicity; broad target potential
Quinoxaline Derivative () 3-Methoxy, 4-Methyl 3,5-Dimethoxyphenylamino Sulfamoyl group; DNA/topoisomerase focus

Table 2: Hypothesized Properties

Compound Solubility LogP Target Affinity Metabolic Stability Reference
Target Compound Moderate ~3.2 Kinase inhibition High (methoxy) -
IM High ~2.5 Tyrosine kinases Moderate (CYP3A4)
4,6-Diphenylpyrimidine Low ~5.0 Undefined kinase/DNA Low (phenyl)
Quinoxaline Derivative Moderate ~3.8 DNA/topoisomerase Moderate (sulfamoyl)

Biological Activity

2,3-Dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, with the CAS number 946355-03-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4O4C_{21}H_{22}N_{4}O_{4}, and it has a molecular weight of 394.4 g/mol. The structure incorporates a dimethoxybenzamide moiety linked to a pyrimidine derivative, which is significant for its biological interactions.

PropertyValue
CAS Number946355-03-9
Molecular FormulaC21H22N4O4C_{21}H_{22}N_{4}O_{4}
Molecular Weight394.4 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly against various cancer cell lines. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

The proposed mechanism of action for compounds like this compound involves:

  • Binding to Kinase Domains : Molecular docking studies suggest that these compounds can effectively bind to the active sites of target kinases, thereby inhibiting their activity .

Case Studies and Research Findings

Research has focused on synthesizing and evaluating various derivatives of benzamides with modified pyrimidine rings. Notable findings include:

  • Synthesis and Evaluation : A series of novel benzamide derivatives were synthesized, showing varying degrees of inhibition against target kinases. Some derivatives exhibited over 90% inhibition at low concentrations (10 nM), indicating strong potential as therapeutic agents .
  • Molecular Docking Studies : These studies provided insights into how structural modifications affect binding affinity and specificity towards different kinases. For instance, modifications in the aromatic rings significantly influenced the binding interactions with kinase domains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a pyrimidine amine intermediate (e.g., 6-methoxy-2-methylpyrimidin-4-amine) with a substituted benzoyl chloride under Schotten-Baumann conditions. Evidence from structurally analogous compounds (e.g., N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide) suggests that coupling reactions are sensitive to temperature (0–5°C) and base selection (e.g., NaHCO₃ vs. K₂CO₃), with yields varying between 40–70% .
  • Key Characterization : Confirm product purity via HPLC and structural identity using ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidine NH at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Case Study : Discrepancies in NMR peak assignments (e.g., overlapping signals for methoxy groups vs. aryl protons) can arise due to solvent effects or impurities. Use deuterated DMSO-d₆ or CDCl₃ for better resolution. Cross-validate with 2D NMR (COSY, HSQC) and compare to literature analogs (e.g., thieno[2,3-d]pyrimidine derivatives) .
  • Advanced Tools : Employ computational methods (DFT-based NMR prediction) to model chemical shifts and assign ambiguous signals .

Advanced Research Questions

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Reaction Design : The pyrimidine ring’s electron-deficient nature allows for regioselective functionalization. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ catalyst and aryl boronic acids at 80–100°C in THF/H₂O. Methoxy groups may sterically hinder reactions; consider protecting groups (e.g., BOC for amines) .
  • Data-Driven Approach : Screen reaction parameters (solvent polarity, catalyst loading) using high-throughput experimentation (HTE) to maximize efficiency. Evidence from substituted pyrimidine derivatives shows that electron-withdrawing groups (e.g., CF₃) enhance cross-coupling yields .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational tools validate these interactions?

  • Mechanistic Insight : The benzamide scaffold is common in kinase inhibitors (e.g., nilotinib analogs). Molecular docking (AutoDock Vina) predicts binding affinity to ATP pockets in kinases. The pyrimidine moiety may form hydrogen bonds with conserved residues (e.g., hinge region of EGFR) .
  • Validation : Pair docking with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants .

Q. What are the implications of conflicting bioactivity data in antimicrobial or anticancer assays?

  • Case Analysis : Contradictory results may arise from assay conditions (e.g., bacterial strain variability or cell line specificity). For antimicrobial studies, standardize MIC (minimum inhibitory concentration) protocols using CLSI guidelines. For anticancer assays, validate cytotoxicity (MTT assay) across multiple cell lines (e.g., MCF-7, HeLa) .
  • Mitigation : Use positive controls (e.g., doxorubicin for cytotoxicity) and orthogonal assays (e.g., flow cytometry for apoptosis) to confirm activity .

Methodological Resources

Q. Which analytical techniques are critical for stability studies under varying pH and temperature?

  • Protocol : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS/MS. The methoxy groups may hydrolyze under acidic conditions (pH < 3), forming phenolic byproducts .
  • Advanced Analysis : Use ¹⁹F NMR (if fluorine analogs exist) or XRD to track structural changes in solid-state stability studies .

Q. How can researchers address solubility challenges in in vitro assays?

  • Strategies : Use co-solvents (DMSO ≤ 1% v/v) or lipid-based formulations. For poor aqueous solubility (<10 µM), synthesize prodrugs (e.g., phosphate esters) or employ cyclodextrin inclusion complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.